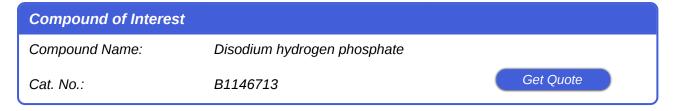


Application Notes and Protocols: Disodium Hydrogen Phosphate as a Pharmaceutical Excipient

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium hydrogen phosphate (Na₂HPO₄), also known as sodium phosphate dibasic, is a versatile inorganic salt widely employed as an excipient in the pharmaceutical industry.[1][2] Its primary functions in pharmaceutical formulations include acting as a buffering agent, pH modifier, emulsifier, stabilizer, and as a source of phosphate.[3][4] This versatility makes it a critical component in a wide array of dosage forms, including parenteral, oral, ophthalmic, and topical preparations.[3] **Disodium hydrogen phosphate** is available in various hydrated forms, with the anhydrous, dihydrate, heptahydrate, and dodecahydrate being the most common.[5][6] The choice of a specific hydrate depends on the desired physicochemical properties and the requirements of the formulation.

Physicochemical Properties

Disodium hydrogen phosphate is a white or almost white, crystalline powder or granular solid that is freely soluble in water and practically insoluble in ethanol.[5][7] The anhydrous form is hygroscopic.[5] Aqueous solutions of **disodium hydrogen phosphate** are slightly alkaline.[7]

Table 1: Physicochemical Properties of Common Forms of Disodium Hydrogen Phosphate



Property	Anhydrous (Na₂HPO₄)	Dihydrate (Na ₂ HPO ₄ ·2H ₂ O)	Dodecahydrate (Na₂HPO₄·12H₂O)
Molecular Weight	141.96 g/mol [6]	178.0 g/mol [7]	358.14 g/mol
Appearance	White, hygroscopic, odorless powder[5]	White or almost white powder or colorless crystals[7]	White, efflorescent, odorless powder or crystals[5]
Solubility in Water	Freely soluble[5]	Soluble[7]	Freely soluble
pH (1% w/v solution)	9.0 - 9.6[5]	9.0 - 9.2	9.0 - 9.2

Applications in Pharmaceutical Formulations

The primary application of **disodium hydrogen phosphate** in pharmaceutical formulations is as a buffering agent to control the pH of the product.[3] Maintaining a stable pH is crucial for the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API).[3]

Table 2: Typical Concentration of **Disodium Hydrogen Phosphate** in Various Pharmaceutical Formulations



Dosage Form	Typical Concentration Range (% w/v or % w/w)	Primary Function(s)
Ophthalmic Solutions	0.1 - 2.0%[8]	Buffering agent to maintain a pH compatible with the eye (typically pH 6.5-8.5).[9]
Injectable Formulations (IV)	Varies depending on the desired phosphate concentration. For example, a formulation may contain 142 mg of anhydrous disodium hydrogen phosphate per mL. [10]	Buffering agent, electrolyte replenisher.[3][10]
Oral Liquid Formulations	Not specifically quantified in search results, but used as a buffering agent.	Buffering agent, stabilizer.[4]
Solid Dosage Forms (Tablets/Capsules)	Used as a component of buffer systems within the formulation. [3]	Buffering agent to influence the microenvironmental pH for improved drug dissolution and stability.

API and Excipient Compatibility

Ensuring the compatibility of an excipient with the API and other excipients is a critical step in formulation development. Incompatibility can lead to degradation of the API, altered bioavailability, and compromised product performance.

Table 3: Known Compatibilities and Incompatibilities of **Disodium Hydrogen Phosphate**



Substance	Compatibility	Comments
Ciprofloxacin	Incompatible	Chemical precipitation can occur when ciprofloxacin and sodium phosphates are mixed, particularly in intravenous infusions.[11]
Aluminum Salts	Incompatible	Phosphate can bind with aluminum, potentially reducing the absorption of both substances.[12] Concomitant use with aluminum-containing antacids should be avoided. [12]
Calcium Salts	Potential for Incompatibility	Phosphate can form insoluble precipitates with calcium ions.
Magnesium Salts	Potential for Incompatibility	Phosphate can form insoluble precipitates with magnesium ions.

Experimental Protocols Preparation of a 0.1 M Phosphate Buffer (pH 7.4)

This protocol describes the preparation of a standard phosphate buffer, which is widely used in various pharmaceutical and biological applications.

Materials:

- Disodium hydrogen phosphate (anhydrous, Na₂HPO₄)
- Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
- Purified water
- · pH meter

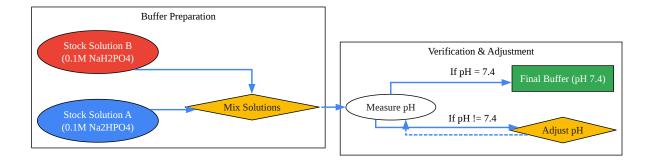


- Volumetric flasks
- Beakers
- Stir plate and stir bar

Procedure:

- Prepare Stock Solution A (0.1 M Disodium Hydrogen Phosphate): Dissolve 14.20 g of anhydrous disodium hydrogen phosphate in purified water and dilute to 1000 mL in a volumetric flask.
- Prepare Stock Solution B (0.1 M Sodium Dihydrogen Phosphate): Dissolve 13.80 g of sodium dihydrogen phosphate monohydrate in purified water and dilute to 1000 mL in a volumetric flask.
- Mix Stock Solutions: To prepare 100 mL of the pH 7.4 buffer, mix 81 mL of Stock Solution A with 19 mL of Stock Solution B.
- pH Verification and Adjustment:
 - Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).
 - Measure the pH of the prepared buffer solution.
 - If necessary, adjust the pH to 7.4 by adding small increments of Stock Solution A (to increase pH) or Stock Solution B (to decrease pH).
- Storage: Store the buffer solution in a well-sealed container at room temperature or refrigerated.





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Workflow for Phosphate Buffer Preparation.

Determination of Buffer Capacity

Buffer capacity is a measure of a buffer solution's resistance to pH change upon the addition of an acid or base.

Materials:

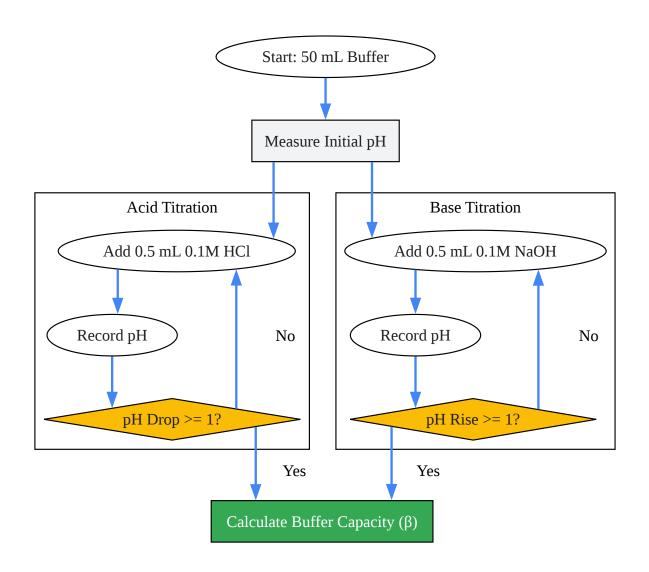
- Prepared phosphate buffer solution
- Standardized 0.1 M hydrochloric acid (HCl) solution
- Standardized 0.1 M sodium hydroxide (NaOH) solution
- pH meter
- Burettes
- Beaker
- · Stir plate and stir bar



Procedure:

- Initial pH: Place 50 mL of the prepared phosphate buffer into a beaker with a stir bar.
 Measure and record the initial pH.
- Acid Titration:
 - Fill a burette with 0.1 M HCl.
 - Add 0.5 mL increments of HCl to the buffer solution.
 - After each addition, stir the solution and record the pH.
 - Continue the additions until the pH has dropped by at least one pH unit from the initial value.
- Base Titration:
 - Rinse the pH probe and beaker thoroughly.
 - Place a fresh 50 mL aliquot of the phosphate buffer into the beaker.
 - Fill a separate burette with 0.1 M NaOH.
 - Add 0.5 mL increments of NaOH to the buffer solution.
 - After each addition, stir the solution and record the pH.
 - Continue the additions until the pH has increased by at least one pH unit from the initial value.
- Calculation of Buffer Capacity (β):
 - Buffer capacity is calculated using the formula: β = ΔB / ΔpH, where ΔB is the moles of strong acid or base added per liter of buffer, and ΔpH is the change in pH.
 - Plot the pH of the solution versus the volume of acid or base added. The buffer capacity is greatest at the pKa of the buffer, where the pH change is the smallest.





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Experimental Workflow for Buffer Capacity Determination.

Accelerated Stability Study Protocol for a Liquid Formulation

This protocol outlines a general procedure for an accelerated stability study of a liquid pharmaceutical formulation containing **disodium hydrogen phosphate** as a buffer.

Objective: To evaluate the short-term stability of the formulation under accelerated conditions to predict its shelf-life under normal storage conditions.



Materials and Methods:

- Test formulation packaged in the proposed final container-closure system.
- Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
- Analytical instrumentation for assay of the API and degradation products (e.g., HPLC).
- pH meter.
- · Viscometer (if applicable).
- Particle size analyzer (for suspensions/emulsions).

Procedure:

- Initial Analysis (Time Zero):
 - Analyze multiple samples from at least three different batches of the formulation for initial characterization.
 - Tests should include:
 - Appearance (color, clarity, precipitation).
 - pH.
 - Assay of the API.
 - Quantification of known degradation products.
 - Viscosity (for liquids and semi-solids).
 - Particle size distribution (for suspensions and emulsions).
 - Microbial limits.
- Storage:

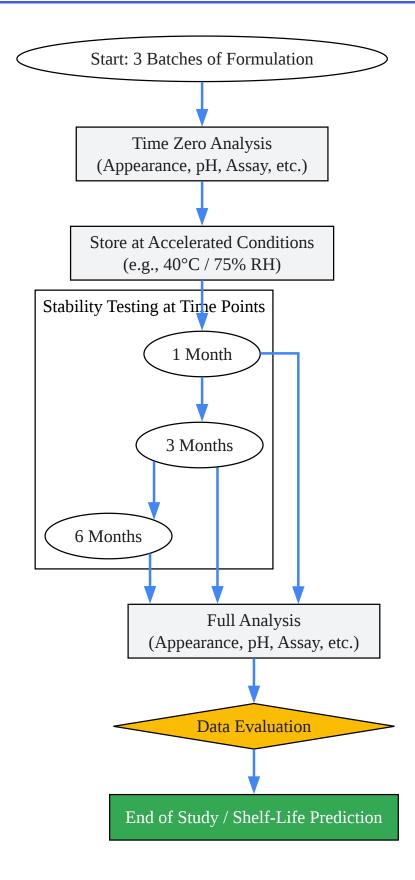
Methodological & Application





- Place a sufficient number of samples in the stability chambers at the specified accelerated conditions.
- · Time Points for Testing:
 - Pull samples for analysis at predetermined time points. For a 6-month accelerated study, typical time points are 0, 1, 3, and 6 months.
- Analysis at Each Time Point:
 - Perform the same set of analytical tests as conducted at time zero.
- Data Evaluation:
 - Compare the results at each time point to the initial data and the product specifications.
 - A "significant change" is typically defined as:
 - A 5% change in assay from the initial value.
 - Any degradation product exceeding its acceptance criterion.
 - Failure to meet the acceptance criteria for appearance, physical attributes, and functionality (e.g., color, phase separation, caking, hardness).
 - A significant change in pH.
 - If a significant change occurs, the study may be terminated. The shelf-life prediction will be based on the long-term stability data.





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Accelerated Stability Study Workflow.



Conclusion

Disodium hydrogen phosphate is a highly versatile and widely used excipient in pharmaceutical formulations. Its primary role as a buffering agent is critical for maintaining the stability and efficacy of a wide range of drug products. Careful consideration of its physicochemical properties, concentration, and compatibility with the API and other excipients is essential for successful formulation development. The provided protocols offer a foundation for the practical application and evaluation of **disodium hydrogen phosphate** in a research and development setting.

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